molecular formula C7H15NO B14782330 cis-3,4-Dimethylpiperidin-3-ol

cis-3,4-Dimethylpiperidin-3-ol

Cat. No.: B14782330
M. Wt: 129.20 g/mol
InChI Key: VBGKDRHWHZVXNK-COBSHVIPSA-N
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Description

cis-3,4-Dimethylpiperidin-3-ol: is a heterocyclic organic compound that features a piperidine ring with two methyl groups and a hydroxyl group attached to it

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-3,4-Dimethylpiperidin-3-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the hydrogenation of 3,4-dimethylpyridine, followed by hydroxylation to introduce the hydroxyl group at the 3-position. The reaction conditions often include the use of catalysts such as palladium on carbon (Pd/C) and hydrogen gas under pressure .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions: cis-3,4-Dimethylpiperidin-3-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the hydroxyl group, forming a fully saturated piperidine ring.

    Substitution: The methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield 3,4-dimethylpiperidin-3-one, while reduction can produce 3,4-dimethylpiperidine .

Scientific Research Applications

cis-3,4-Dimethylpiperidin-3-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of cis-3,4-Dimethylpiperidin-3-ol involves its interaction with specific molecular targets in biological systems. The hydroxyl group and the piperidine ring allow it to bind to enzymes or receptors, potentially inhibiting their activity or modulating their function. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Uniqueness: cis-3,4-Dimethylpiperidin-3-ol is unique due to the presence of both methyl groups and the hydroxyl group, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets and makes it a valuable compound for various applications.

Properties

Molecular Formula

C7H15NO

Molecular Weight

129.20 g/mol

IUPAC Name

(3S)-3,4-dimethylpiperidin-3-ol

InChI

InChI=1S/C7H15NO/c1-6-3-4-8-5-7(6,2)9/h6,8-9H,3-5H2,1-2H3/t6?,7-/m1/s1

InChI Key

VBGKDRHWHZVXNK-COBSHVIPSA-N

Isomeric SMILES

CC1CCNC[C@@]1(C)O

Canonical SMILES

CC1CCNCC1(C)O

Origin of Product

United States

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